3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one
Description
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one (hereafter referred to as the target compound) is a quinazolinone derivative with a piperazine-2-oxoethyl side chain substituted at the 3-position. Its molecular formula is C₂₂H₂₃FN₄O₄, and it has a molecular weight of 426.45 g/mol .
Properties
Molecular Formula |
C22H23FN4O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O4/c1-30-19-11-15-17(12-20(19)31-2)24-14-27(22(15)29)13-21(28)26-9-7-25(8-10-26)18-6-4-3-5-16(18)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
PEKRFJOWKFUBCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the reaction of piperazine with 2-fluorobenzene under specific conditions.
Quinazolinone Core Formation: The quinazolinone core is synthesized separately, often starting from anthranilic acid derivatives and involving cyclization reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares structural motifs with several analogs, including quinazolinones, piperazine derivatives, and urea-linked compounds. Below is a comparative analysis based on available
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure Differences: The target compound’s quinazolinone core distinguishes it from urea-based analogs (e.g., 1f, 3d) . Quinazolinones are known for kinase inhibition or CNS activity, while urea derivatives often target enzymes like carbonic anhydrase.
Piperazine Substitutions: The 2-fluorophenyl group on the piperazine ring (target compound) introduces electron-withdrawing effects, which may influence receptor-binding affinity compared to non-fluorinated analogs (e.g., phenylpiperazine in ).
For example, a related fluorobenzoyl-piperazine compound was synthesized in 48% yield .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Piperazine-containing compounds (e.g., ) are often explored for CNS activity due to their affinity for serotonin (5-HT₁A/₂A) and dopamine receptors.
- Fluorophenyl substitution (target compound and ) may enhance metabolic stability by reducing oxidative metabolism, a feature observed in fluorinated CNS drugs like aripiprazole .
- Urea-based analogs (e.g., ) show broader enzyme inhibition profiles but may face challenges in bioavailability due to higher molecular weights (>600 g/mol).
Biological Activity
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one , often referred to as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological targets, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C26H24FN5O3
- Molecular Weight : 468.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Its mechanism of action is primarily linked to its interaction with various molecular targets, including kinases and transporters.
Anticancer Activity
Several studies have reported the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17 | HCT-116 | 6.2 | Inhibition of cell proliferation |
| 21 | T47D | 43.4 | Induction of apoptosis |
| 25 | MCF-7 | 27.3 | Cell cycle arrest |
The presence of the piperazine moiety has been shown to enhance the compound's binding affinity to certain targets, contributing to its cytotoxic effects against cancer cells .
Interaction with Equilibrative Nucleoside Transporters (ENTs)
A notable study highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions. The compound demonstrated selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural components. Modifications to the piperazine ring or the quinazoline core can lead to variations in potency and selectivity:
- Piperazine Substituents : The introduction of fluorophenyl groups enhances binding properties and biological activity.
- Quinazoline Modifications : Substitutions at the 6 and 7 positions of the quinazoline ring have been correlated with improved anticancer activity.
Case Studies
-
Study on Antiproliferative Effects :
A recent investigation involved synthesizing a series of quinazoline derivatives and evaluating their effects on cell growth in various cancer cell lines. Results indicated that compounds with specific substitutions exhibited significant growth inhibition in low micromolar concentrations . -
ENT Inhibition Study :
In vitro models using nucleoside transporter-deficient cells demonstrated that certain analogs of the compound acted as irreversible inhibitors of ENT1 and ENT2, providing insights into their potential use in cancer therapies where nucleoside transport modulation is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
